molecular formula C23H23ClN2O4S B383722 1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-(4-methoxyphenyl)piperazine CAS No. 497089-57-3

1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-(4-methoxyphenyl)piperazine

Cat. No.: B383722
CAS No.: 497089-57-3
M. Wt: 459g/mol
InChI Key: IJBFKRICRUTPDU-UHFFFAOYSA-N
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Description

1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-(4-methoxyphenyl)piperazine is a complex organic compound with a molecular formula of C23H23ClN2O4S. This compound is known for its unique chemical structure, which includes a piperazine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-(4-methoxyphenyl)piperazine typically involves multiple steps, starting with the preparation of the core piperazine structure. The process often includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-(4-methoxyphenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce desulfonylated derivatives .

Scientific Research Applications

1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-(4-methoxyphenyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-(4-chlorophenyl)piperazine
  • 1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-(4-hydroxyphenyl)piperazine

Uniqueness

1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-(4-methoxyphenyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[4-(2-chlorophenoxy)phenyl]sulfonyl-4-(4-methoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O4S/c1-29-19-8-6-18(7-9-19)25-14-16-26(17-15-25)31(27,28)21-12-10-20(11-13-21)30-23-5-3-2-4-22(23)24/h2-13H,14-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBFKRICRUTPDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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